2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate is a chemical compound with the CAS Number: 1354961-77-5 . It has a molecular weight of 287.2 and its IUPAC name is 2,2,2-trifluoroethyl 2-oxo-2H-chromen-6-ylcarbamate .
Molecular Structure Analysis
The molecule contains a total of 29 bonds. There are 21 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aromatic) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Degradation Pathways and Environmental Impact
- The study on the degradation kinetics and pathway of 6:2 fluorotelomer sulfonate under various advanced oxidation processes reveals insights into the environmental fate of fluorinated compounds. It highlights the effectiveness of UV/H2O2 in degrading such compounds, suggesting potential applications in environmental remediation for related fluorotelomer compounds (Yang et al., 2014).
Synthesis and Chemical Properties
- A method for the facile construction of substituted chromeno[2,3-d]pyrimidinone derivatives showcases the synthetic versatility of coumarin derivatives, hinting at the potential for the synthesis of complex molecules from precursors similar to "2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate" (Ghashang et al., 2013).
- The development of the asymmetric hydrogenation step for the production of etamicastat highlights the importance of catalytic processes in the synthesis of therapeutically relevant compounds, which could be relevant for derivatives of the queried compound (Beliaev, 2016).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-oxochromen-6-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c13-12(14,15)6-19-11(18)16-8-2-3-9-7(5-8)1-4-10(17)20-9/h1-5H,6H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRDJMLJYQJFHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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